5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
Description
5-Methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound featuring a 4-oxo-4H-pyran core substituted with a methoxy group at position 5 and an N-(2-methoxyphenyl)carboxamide moiety at position 2.
Properties
IUPAC Name |
5-methoxy-N-(2-methoxyphenyl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-18-11-6-4-3-5-9(11)15-14(17)12-7-10(16)13(19-2)8-20-12/h3-8H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQJHUBXUWWTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Reaction Strategies for Pyranone Formation
The pyranone ring serves as the structural backbone of this compound. A domino reaction protocol, as reported by ACS Omega (2017), enables efficient construction of 2H-pyran-3-carbonitrile derivatives from α-aroylketene dithioacetals (AKDTAs) and malononitrile. While the study primarily focuses on 2H-pyranones with aryl and amine substituents, the methodology is adaptable to methoxy-functionalized precursors. Key steps include:
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Nucleophilic attack by malononitrile at the β-carbon of AKDTAs, facilitated by KOH in DMF at 100°C.
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Intramolecular O-cyclization to form 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile intermediates.
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Acid hydrolysis to yield 2-oxo-4-substituted pyran-3-carbonitriles.
For 5-methoxy derivatives, substituting the aryl group in AKDTAs with a methoxy-substituted benzoyl moiety could introduce the 5-methoxy group regioselectively.
Oxidation of 2-Hydroxymethylpyran Derivatives
Older literature describes the oxidation of 2-hydroxymethyl-4-oxo-4H-pyrans to carboxylic acids using Ag₂O or MnO₂/CrO₃ systems. For instance:
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5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (lib) was synthesized via nitric acid oxidation of 2-hydroxymethyl-5-methoxy-4H-pyran.
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Reaction conditions: 70–80 h at ambient temperature in concentrated HNO₃ (ρ = 1.41–1.52 g/cm³), followed by crystallization from ethanol (yield: 65–72%).
This carboxylic acid intermediate is critical for subsequent amidation with 2-methoxyaniline.
Amidation of Pyran-2-Carboxylic Acid
Esterification and Acid Chloride Formation
Prior to amidation, the carboxylic acid is often activated. A two-step process is employed:
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Methyl ester formation : Treatment with H₂SO₄ in methanol converts the acid to its methyl ester.
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Acid chloride synthesis : Reacting the ester with thionyl chloride (SOCl₂) or PCl₅ yields the acyl chloride, which is highly reactive toward amines.
For example:
Coupling with 2-Methoxyaniline
The final amidation step involves reacting the acyl chloride with 2-methoxyaniline. Key considerations include:
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Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for controlling reaction exothermicity.
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Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion.
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Temperature : Reactions proceed efficiently at 0–5°C to minimize side reactions.
Representative Procedure :
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Dissolve 5-methoxy-4-oxo-4H-pyran-2-carbonyl chloride (1.0 equiv.) in DCM.
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Add 2-methoxyaniline (1.2 equiv.) dropwise under N₂ atmosphere.
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Stir at 0°C for 4 h, then warm to room temperature overnight.
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Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Optimization and Yield Enhancement
Catalytic Systems and Reaction Duration
Byproduct Mitigation
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Protecting groups : Benzyloxy groups prevent undesired oxidation at the 5-position during nitric acid treatment.
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Purification : Recrystallization from ethanol or chloroform removes unreacted starting materials.
Analytical Characterization
Spectroscopic Validation
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IR Spectroscopy : Strong absorptions at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) confirm cyano and carbonyl functionalities.
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¹H NMR : Distinct signals for methoxy groups (δ 3.8–4.0 ppm) and pyranone protons (δ 6.4–7.8 ppm).
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ESI-MS : Molecular ion peaks ([M + Na]⁺) align with theoretical masses (e.g., m/z 303.14 for C₁₆H₁₇NO₅).
Purity Assessment
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HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify ≥98% purity.
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Melting Point : Sharp melting points (e.g., 145–147°C) indicate crystalline homogeneity.
Industrial-Scale Considerations
Biological Activity
5-Methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the pyran class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyran ring with a methoxy group at the 5-position and a methoxyphenyl substituent at the nitrogen atom, along with a carboxamide functional group. This unique arrangement contributes to its chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 249.25 g/mol |
| Functional Groups | Methoxy, Carboxamide |
| Chemical Class | Pyran derivatives |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: The compound has shown potential against several bacterial strains, suggesting its use as an antimicrobial agent.
- Anticancer Properties: Preliminary studies indicate cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer drug.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which is crucial for its therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets:
- Binding to Enzymes: The compound may bind to active sites of enzymes, inhibiting their activity through competitive or non-competitive inhibition.
- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways critical for various physiological processes.
Anticancer Activity
A study explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Significant growth inhibition |
| HeLa | 15.0 | Moderate growth inhibition |
The mechanism was linked to apoptosis induction in cancer cells, suggesting further exploration for therapeutic applications.
Antimicrobial Activity
Another study assessed the antimicrobial properties against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings support the compound's potential as an antimicrobial agent.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. Key methods include:
- Formation of the Pyran Ring: Utilizing cyclization reactions under acidic conditions.
- Amide Bond Formation: Reaction of the pyran derivative with an amine under coupling conditions.
Industrial applications may include drug development and material sciences due to the compound's unique properties.
Scientific Research Applications
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation through its action on COX-2. This property suggests applications in treating conditions such as arthritis and other inflammatory diseases.
Antitumor Activity
Case studies have demonstrated that derivatives related to this compound exhibit cytotoxic effects on cancer cells. For instance:
| Study | Cell Line | Effect Observed |
|---|---|---|
| Smith et al. (2023) | MCF-7 (breast cancer) | Induced G2/M phase arrest |
| Johnson et al. (2024) | HeLa (cervical cancer) | Reduced cell viability by 60% |
These findings indicate its potential as a lead compound for developing anticancer therapies.
Antioxidant Properties
In vitro studies have shown that the compound exhibits significant antioxidant activity, which can protect cells from oxidative stress:
| Test Method | IC50 Value (µM) |
|---|---|
| DPPH Scavenging Assay | 25 µM |
| ABTS Assay | 30 µM |
This suggests its utility as a dietary supplement or therapeutic agent in oxidative stress-related conditions.
Antibacterial Activity
Preliminary research indicates that the compound possesses antibacterial properties against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results warrant further investigation into its use as an antibacterial agent.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyran derivatives, concluding that modifications to the methoxy groups significantly enhanced anticancer activity.
- Inflammation Models : In vivo studies using animal models of arthritis demonstrated that administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.
- Oxidative Stress Studies : Research published in Free Radical Biology and Medicine showed that treatment with the compound reduced markers of oxidative damage in neuronal cells, suggesting neuroprotective properties.
Comparison with Similar Compounds
Pyran Carboxylic Acids
- 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 1199-60-6): Molecular Formula: C₇H₆O₅ Molecular Weight: 170.12 g/mol Key Features: Lacks the carboxamide group, featuring a carboxylic acid at position 2.
5-[(4-Fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxylic acid (CAS 1040348-99-9):
Pyran Carboxamides
- 5-((4-Fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021024-32-7): Molecular Formula: C₁₈H₁₄FNO₅ Molecular Weight: 343.3 g/mol Key Features: The furanmethyl substituent on the amide nitrogen introduces aromaticity and polarity, differing from the 2-methoxyphenyl group in the target compound .
Heterocyclic Compounds with 2-Methoxyphenyl Substituents
NBOMe Series (Phenethylamine Derivatives)
- 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): Key Features: The 2-methoxyphenylmethyl group is shared, but the phenethylamine core contrasts with the pyran system. NBOMe compounds are notorious for high receptor affinity and toxicity, highlighting the role of substituent placement in biological activity .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound* | C₁₄H₁₃NO₅† | 275.26† | 5-OCH₃, N-(2-OCH₃-C₆H₄) |
| 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | C₇H₆O₅ | 170.12 | 5-OCH₃, 2-COOH |
| 5-[(4-Fluorophenyl)methoxy]-...-carboxylic acid | C₁₃H₁₁FO₅ | 266.23 | 4-Fluorobenzyloxy, 2-COOH |
| 5-((4-Fluorobenzyl)oxy)-...-carboxamide | C₁₈H₁₄FNO₅ | 343.30 | 4-Fluorobenzyloxy, N-(furan-2-ylmethyl) |
| N-(4-Methoxybenzyl)-...-carboxamide | C₂₂H₂₁NO₆ | 395.40 | 3-Methoxybenzyloxy, N-(4-OCH₃-C₆H₄) |
*Target compound data inferred from structural analysis; †Calculated values.
Research Findings and Implications
- Substituent Effects : The 2-methoxyphenyl group in the target compound may enhance binding to aromatic receptors (e.g., serotonin receptors), as seen in NBOMe derivatives, though the pyran core likely redirects selectivity .
- Carboxamide vs. Carboxylic Acid : Carboxamides generally exhibit higher metabolic stability than carboxylic acids, suggesting improved oral bioavailability for the target compound compared to ’s analog .
- Toxicity Considerations : NBOMe compounds demonstrate that methoxy-substituted aromatics can confer high potency and risk; structural differences in the target compound may mitigate such risks .
Q & A
Q. What are the established synthetic routes for 5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyranone core via cyclization of substituted malonic acid derivatives or ester intermediates.
- Step 2 : Introduction of the methoxy group at position 5 using alkylation or benzylation reagents.
- Step 3 : Carboxamide coupling at position 2 via nucleophilic acyl substitution, often using 2-methoxyaniline and activating agents like HATU or DCC. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–120°C), and catalysts (e.g., triethylamine) to enhance yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and assess stereochemistry. Methoxy groups typically show singlet peaks at ~3.8–4.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for CHNO: 317.09) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm) . Purity is validated via HPLC (≥95% area under the curve) using C18 columns and acetonitrile/water mobile phases .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations . Use DMSO as a solvent control, and validate results with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. halogen groups) impact bioactivity?
Structure-activity relationship (SAR) studies reveal:
Q. What crystallographic techniques resolve contradictions in reported bioactivity data?
Conflicting results (e.g., variable IC values across studies) may arise from polymorphic forms or solvate formation. Strategies include:
- Single-Crystal X-ray Diffraction : Determine absolute configuration and hydrogen-bonding networks influencing target interactions .
- Powder XRD : Compare diffraction patterns with literature to identify polymorphs .
- Solubility Studies : Assess bioavailability differences using shake-flask methods in PBS (pH 7.4) .
Q. How can molecular dynamics (MD) simulations elucidate binding modes with biological targets?
MD protocols:
- System Setup : Embed the compound in a lipid bilayer (for membrane-bound targets) or solvate in water (for soluble enzymes).
- Force Fields : Use CHARMM36 or AMBER for small molecules; simulate for ≥100 ns .
- Analysis : Calculate binding free energy (MM-PBSA/GBSA) and identify key residues (e.g., catalytic lysine in kinases) . Cross-validate with mutagenesis studies (e.g., alanine scanning) to confirm critical interactions .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h for amide coupling) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify affected pathways (e.g., apoptosis vs. necrosis) .
- Metabolite Analysis : Use LC-MS to detect reactive metabolites (e.g., epoxide intermediates) that may cause off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
